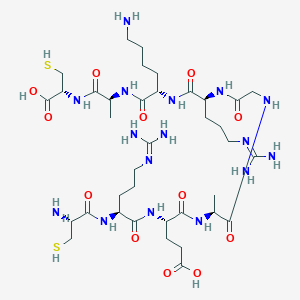
H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH is a peptide composed of nine amino acids: cysteine, arginine, glutamic acid, alanine, glycine, arginine, lysine, alanine, and cysteine. This peptide sequence is known for its potential applications in various fields, including biomedical research and nanotechnology. The presence of cysteine residues at both ends of the peptide allows for the formation of disulfide bonds, which can stabilize the peptide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, cysteine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, arginine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups of arginine and lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for amine-reactive substitution reactions.
Major Products Formed
Disulfide-linked peptides: Formed through the oxidation of cysteine residues.
Reduced peptides: Formed through the reduction of disulfide bonds.
Aplicaciones Científicas De Investigación
H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of nanomaterials and biosensors.
Mecanismo De Acción
The mechanism of action of H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH depends on its specific application. In drug delivery, the peptide can target specific tissues or cells by binding to overexpressed receptors. The cysteine residues can form disulfide bonds with target proteins, enhancing the stability and specificity of the peptide.
Comparación Con Compuestos Similares
H-Cys-Arg-Glu-Ala-Gly-Arg-Lys-Ala-Cys-OH: can be compared to other peptides with similar sequences:
H-Cys-Arg-Glu-Lys-Ala-OH: A shorter peptide with similar targeting properties.
H-Arg-Pro-Asp-Phe-Cys-Leu-Glu-Pro-Pro-Tyr-Thr-Gly-Pro-Cys-Lys-Ala-Arg-Ile-Ile-Arg-Tyr-Phe-Tyr-Asn-Ala-Lys-Ala-Gly-Leu-Cys-Gln-Thr-Phe-Val-Tyr-Gly-Gly-Cys-Arg-Ala-Lys-Arg-Asn-Asn-Phe-Lys-Ser-Ala-Glu-Asp-Cys-Met-Arg-Thr-Cys-Gly-Gly-Ala-OH: A longer peptide with multiple disulfide bonds, used in different biomedical applications.
The uniqueness of This compound lies in its specific sequence and the presence of cysteine residues at both ends, allowing for versatile applications in various fields.
Propiedades
Fórmula molecular |
C37H68N16O12S2 |
|---|---|
Peso molecular |
993.2 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C37H68N16O12S2/c1-18(47-32(61)24(10-11-27(55)56)52-34(63)23(9-6-14-45-37(42)43)50-30(59)20(39)16-66)28(57)46-15-26(54)49-21(8-5-13-44-36(40)41)33(62)51-22(7-3-4-12-38)31(60)48-19(2)29(58)53-25(17-67)35(64)65/h18-25,66-67H,3-17,38-39H2,1-2H3,(H,46,57)(H,47,61)(H,48,60)(H,49,54)(H,50,59)(H,51,62)(H,52,63)(H,53,58)(H,55,56)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t18-,19-,20-,21-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
WDUGZGANLNYPJA-PRQSBNOCSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



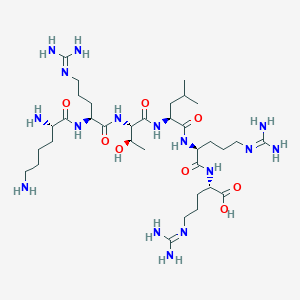
![(2R,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-3-ethynyl-2-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403022.png)
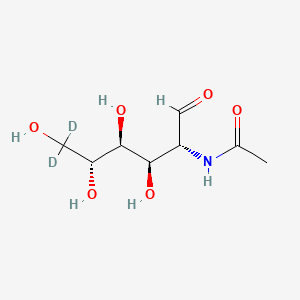
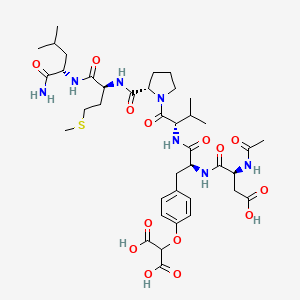
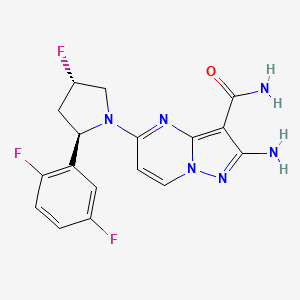
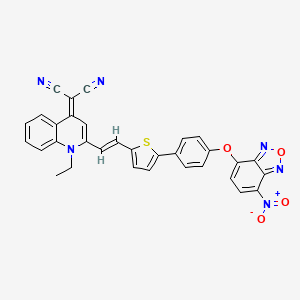

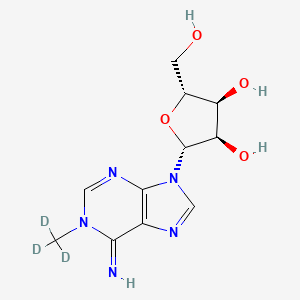
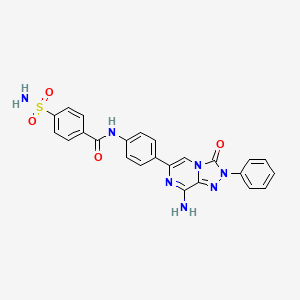
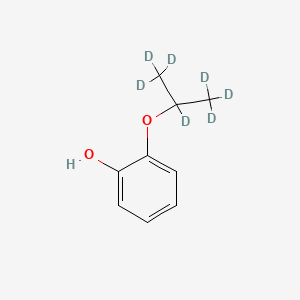
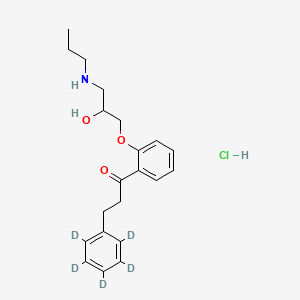
![N-[3-[1-[(2S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide](/img/structure/B12403075.png)
![N-[3-[[5-chloro-2-[4-fluoro-3-[methyl(prop-2-enoyl)amino]anilino]pyrimidin-4-yl]amino]propyl]-4-cyanobenzamide](/img/structure/B12403089.png)
